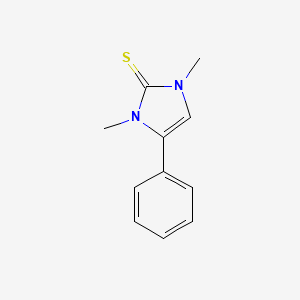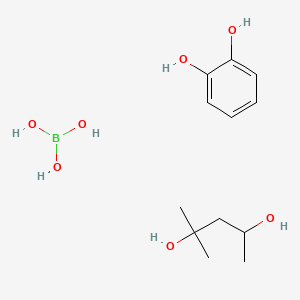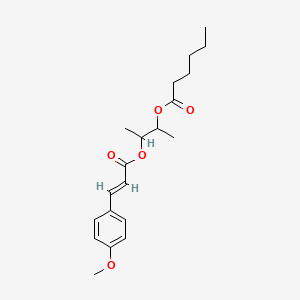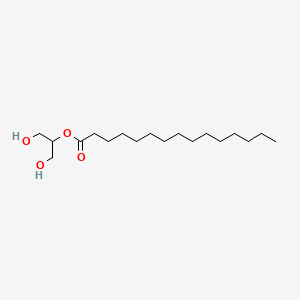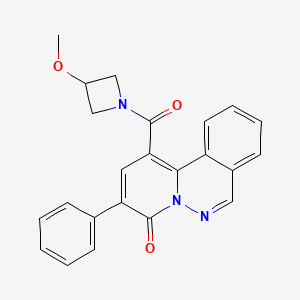
Azetidine, 3-methoxy-1-((4-oxo-3-phenyl-4H-pyrido(2,1-a)phthalazin-1-yl)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine, 3-methoxy-1-((4-oxo-3-phenyl-4H-pyrido(2,1-a)phthalazin-1-yl)carbonyl)- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidine derivatives typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition to yield functionalized azetidines .
Industrial Production Methods
Industrial production of azetidine derivatives often employs catalytic processes such as the Suzuki–Miyaura cross-coupling reaction. This method allows for the efficient synthesis of functionalized azetidines by coupling brominated pyrazole–azetidine hybrids with boronic acids .
化学反応の分析
Types of Reactions
Azetidine derivatives undergo various types of chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines typically yields N-oxides, while reduction results in amines .
科学的研究の応用
Azetidine derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of azetidine derivatives involves their ability to undergo ring-opening polymerization, which is driven by the ring strain of the four-membered azetidine ring. This polymerization process can be initiated by anionic or cationic mechanisms, leading to the formation of polyamines with various structures . The molecular targets and pathways involved depend on the specific application of the compound, such as its interaction with bacterial cell walls in the case of antimicrobial activity .
類似化合物との比較
Azetidine derivatives can be compared with other nitrogen-containing heterocycles, such as aziridines and oxetanes:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
The uniqueness of azetidine derivatives lies in their balance of ring strain and stability, which allows for controlled reactivity and diverse applications in various fields .
Similar Compounds
- Aziridines
- Oxetanes
- Pyrrolidines
These compounds share structural similarities with azetidines but differ in their ring size, heteroatom, and reactivity profiles .
特性
CAS番号 |
110924-78-2 |
|---|---|
分子式 |
C23H19N3O3 |
分子量 |
385.4 g/mol |
IUPAC名 |
1-(3-methoxyazetidine-1-carbonyl)-3-phenylpyrido[2,1-a]phthalazin-4-one |
InChI |
InChI=1S/C23H19N3O3/c1-29-17-13-25(14-17)22(27)20-11-19(15-7-3-2-4-8-15)23(28)26-21(20)18-10-6-5-9-16(18)12-24-26/h2-12,17H,13-14H2,1H3 |
InChIキー |
GGIDEHNEDOQHCT-UHFFFAOYSA-N |
正規SMILES |
COC1CN(C1)C(=O)C2=C3C4=CC=CC=C4C=NN3C(=O)C(=C2)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




